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Compound of Interest

Compound Name:
Ethyl 2-(4-Fluorophenyl)-4-

methylthiazole-5-carboxylate

Cat. No.: B1312530 Get Quote

A detailed comparative analysis of the spectroscopic data for the ortho-, meta-, and para-

isomers of Ethyl 2-(fluorophenyl)-4-methylthiazole-5-carboxylate is presented for researchers,

scientists, and professionals in drug development. This guide provides a side-by-side view of

their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data to facilitate

isomer differentiation and characterization.

Spectroscopic Data Comparison
The following tables summarize the key quantitative data from the spectroscopic analyses of

the three isomers.

Table 1: ¹H NMR Spectroscopic Data
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Isomer Chemical Shift (δ) in ppm

Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-

carboxylate

1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.74 (s, 3H,

CH₃), 4.33 (q, 2H, J=7.1 Hz, CH₂CH₃), 7.28-

7.38 (m, 2H, Ar-H), 7.52-7.58 (m, 1H, Ar-H),

8.18 (td, 1H, J=7.7, 1.8 Hz, Ar-H)

Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-

carboxylate

1.36 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.75 (s, 3H,

CH₃), 4.34 (q, 2H, J=7.1 Hz, CH₂CH₃), 7.29 (td,

1H, J=8.1, 2.0 Hz, Ar-H), 7.50-7.56 (m, 1H, Ar-

H), 7.70 (dt, 1H, J=10.1, 2.0 Hz, Ar-H), 7.77 (d,

1H, J=7.8 Hz, Ar-H)

Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-

carboxylate

1.36 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.74 (s, 3H,

CH₃), 4.33 (q, 2H, J=7.1 Hz, CH₂CH₃), 7.29 (t,

2H, J=8.7 Hz, Ar-H), 7.98 (dd, 2H, J=8.8, 5.4

Hz, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data

Isomer Chemical Shift (δ) in ppm

Ethyl 2-(2-fluorophenyl)-4-methylthiazole-5-

carboxylate

14.3, 17.2, 61.4, 116.8 (d, J=22.0 Hz), 118.9 (d,

J=11.2 Hz), 125.1 (d, J=3.7 Hz), 129.5, 131.9

(d, J=8.5 Hz), 132.8, 150.2, 161.0 (d, J=254.9

Hz), 162.1, 163.7

Ethyl 2-(3-fluorophenyl)-4-methylthiazole-5-

carboxylate

14.3, 17.2, 61.4, 114.9 (d, J=22.8 Hz), 117.7 (d,

J=21.2 Hz), 124.9, 129.6, 131.2 (d, J=8.2 Hz),

134.8 (d, J=7.9 Hz), 150.4, 162.0, 162.9 (d,

J=244.9 Hz), 164.5

Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-

carboxylate

14.3, 17.2, 61.3, 116.3 (d, J=22.1 Hz), 129.1 (d,

J=3.1 Hz), 129.3, 131.2 (d, J=9.0 Hz), 150.1,

162.0, 164.2 (d, J=251.2 Hz), 165.0

Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data
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Isomer MS (m/z) IR (ν_max) in cm⁻¹

Ethyl 2-(2-fluorophenyl)-4-

methylthiazole-5-carboxylate
279 (M⁺)

1710 (C=O), 1615 (C=N), 1240

(C-O), 760 (C-F)

Ethyl 2-(3-fluorophenyl)-4-

methylthiazole-5-carboxylate
279 (M⁺)

1712 (C=O), 1618 (C=N), 1235

(C-O), 780 (C-F)

Ethyl 2-(4-fluorophenyl)-4-

methylthiazole-5-carboxylate
279 (M⁺)

1708 (C=O), 1605 (C=N), 1230

(C-O), 840 (C-F)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform

(CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, the spectral width

was 8278 Hz with a relaxation delay of 1.0 s and 16 scans. For ¹³C NMR, the spectral width

was 24038 Hz with a relaxation delay of 2.0 s and 512 scans.

Mass Spectrometry (MS): Mass spectra were obtained using an Agilent 6890 GC coupled to a

5973 Mass Selective Detector. Electron impact ionization was performed at 70 eV. The

samples were introduced via a direct insertion probe, and the source temperature was

maintained at 230 °C.

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer using KBr pellets. The spectra were scanned over the range of 4000-400 cm⁻¹.

Visualization of Isomeric Comparison Workflow
The logical workflow for the comparative analysis of the spectroscopic data of the isomers is

depicted below.
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Caption: Workflow for the comparative spectroscopic analysis of isomers.

To cite this document: BenchChem. [Comparative Spectroscopic Analysis of Ethyl 2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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